2-Ethynyl-1-methyl-1h-imidazole
Overview
Description
2-Ethynyl-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C6H6N2 It features an imidazole ring substituted with an ethynyl group at the second position and a methyl group at the first position
Scientific Research Applications
2-Ethynyl-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
Mode of Action
Generally, imidazole derivatives interact with their targets by forming bonds during the formation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals and agrochemicals .
Result of Action
Imidazole derivatives are known to have a wide range of applications, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2-Ethynyl-1-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular regulation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent generation of reactive metabolites .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation, leading to the formation of more polar compounds that are excreted from the body . The interaction of this compound with these enzymes can also affect the metabolism of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the body . The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and clearance .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by factors such as targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce saturated imidazole derivatives.
Comparison with Similar Compounds
5-Ethynyl-1-methyl-1H-imidazole: Similar structure but with the ethynyl group at the fifth position.
2-Ethyl-4-methyl-1H-imidazole: Features an ethyl group at the second position and a methyl group at the fourth position.
Uniqueness: 2-Ethynyl-1-methyl-1H-imidazole is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethynyl-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-3-6-7-4-5-8(6)2/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWWGOWOGACLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500992 | |
Record name | 2-Ethynyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37067-93-9 | |
Record name | 2-Ethynyl-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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